ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate
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Overview
Description
Ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate is a synthetic organic compound that belongs to the class of enoyl compounds These compounds are characterized by the presence of a double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate typically involves multi-step organic reactions. One possible route could include:
Formation of the enoyl intermediate: This step might involve the reaction of a bromophenyl compound with an enoyl chloride in the presence of a base.
Coupling with threonine: The enoyl intermediate could then be coupled with threonine or its ester derivative under peptide coupling conditions, using reagents like EDCI or DCC.
Final esterification: The final step might involve esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{(2E)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate: Similar structure with a chlorine atom instead of bromine.
Ethyl N-{(2E)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and other interactions that might influence the compound’s properties.
Properties
Molecular Formula |
C22H23BrN2O5 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
ethyl 2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C22H23BrN2O5/c1-3-30-22(29)19(14(2)26)25-21(28)18(13-15-9-11-17(23)12-10-15)24-20(27)16-7-5-4-6-8-16/h4-14,19,26H,3H2,1-2H3,(H,24,27)(H,25,28)/b18-13+ |
InChI Key |
SYOXGLFPQKTXAY-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C(C(C)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C(C)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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